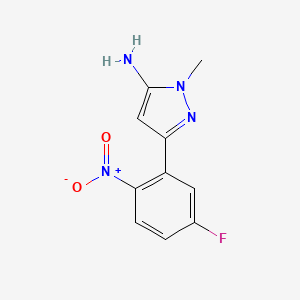
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro-nitrophenyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-nitroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 5-fluoro-2-nitrophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow systems can provide better control over reaction parameters and allow for the efficient production of large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-(5-Amino-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted pyrazoles on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Fluoro-2-nitrophenyl)-1h-pyrazol-5-amine: Lacks the methyl group, which may affect its chemical properties and biological activity.
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-4-amine: The position of the amino group is different, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluoro and nitro groups on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H9FN4O2 |
|---|---|
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
5-(5-fluoro-2-nitrophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9FN4O2/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15(16)17/h2-5H,12H2,1H3 |
InChI-Schlüssel |
AYQHTPVJGZMPJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


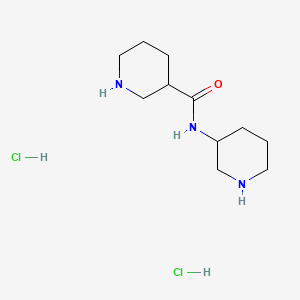
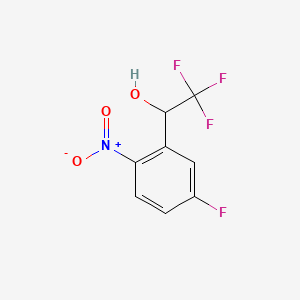

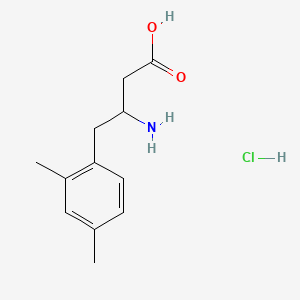

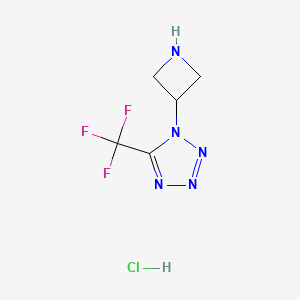
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
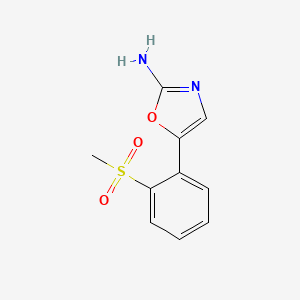
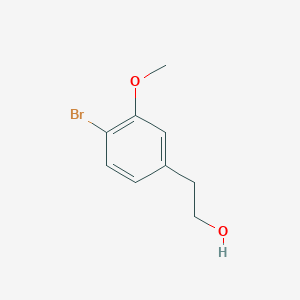

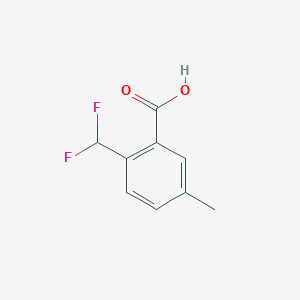
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
